2-Iodoimidazo[1,2-a]pyridine
Overview
Description
2-Iodoimidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with an iodine atom attached at the second position
Mechanism of Action
Target of Action
2-Iodoimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, which has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been used as the core backbone for the development of covalent inhibitors . Specifically, it has been utilized in the synthesis of novel KRAS G12C inhibitors , which are potent anticancer agents . KRAS G12C is a common mutation in many cancers, and inhibiting this target can potentially halt cancer progression .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The compound’s interaction with its targets likely involves covalent bonding, as suggested by its use in the development of covalent inhibitors .
Biochemical Pathways
Given its potential as a kras g12c inhibitor , it may impact the RAS/MAPK pathway, which is involved in cell proliferation and survival
Result of Action
Given its potential as a kras g12c inhibitor , it may inhibit the proliferation of cancer cells harboring this mutation
Biochemical Analysis
Biochemical Properties
2-Iodoimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The interaction between this compound and these kinases can lead to the modulation of various cellular processes, including cell growth and apoptosis .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways and modulating the expression of genes involved in cell death . Additionally, it can affect cellular metabolism by inhibiting enzymes that are crucial for metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing their interaction with substrates . This inhibition can result in the modulation of downstream signaling pathways and alterations in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit therapeutic effects without causing significant toxicity. At higher doses, it may induce toxic or adverse effects. For example, in studies involving animal models, this compound has been shown to inhibit the growth of certain pathogens in a dose-dependent manner . Excessive doses can lead to toxicity, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels by inhibiting or activating specific enzymes . For instance, it has been shown to inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell proliferation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments . For example, the compound can be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and influence gene expression . Additionally, its localization to other organelles, such as mitochondria, can affect cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodoimidazo[1,2-a]pyridine can be synthesized through several methods. One common approach involves the cyclization of 2-aminopyridine with an appropriate alkyne in the presence of iodine and a copper catalyst. This method is efficient and provides good yields . Another route involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions to form the imidazo[1,2-a]pyridine core, followed by iodination .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-Iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings.
Oxidation and Reduction: The imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions:
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like tert-butyl hydroperoxide (TBHP) and iodine are used for oxidative transformations.
Major Products:
Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the coupling partner used.
Oxidation Products: Oxidized derivatives of the imidazo[1,2-a]pyridine core.
Scientific Research Applications
2-Iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of iodine.
2-Chloroimidazo[1,2-a]pyridine: Chlorine atom at the second position, used in similar applications.
Imidazo[1,2-a]pyridine: The parent compound without any halogen substitution.
Uniqueness: 2-Iodoimidazo[1,2-a]pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .
Properties
IUPAC Name |
2-iodoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-5-10-4-2-1-3-7(10)9-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSBDQCXPSOHTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373338-15-8 | |
Record name | 2-iodoimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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